molecular formula C17H16N2 B5657320 1-allyl-2-benzyl-1H-benzimidazole

1-allyl-2-benzyl-1H-benzimidazole

Cat. No. B5657320
M. Wt: 248.32 g/mol
InChI Key: UJBUPEPHKJLUEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-allyl-2-benzyl-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Scientific Research Applications

1-allyl-2-benzyl-1H-benzimidazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to possess various biological activities, including antimicrobial, antiviral, antioxidant, and anticancer properties. The compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 1-allyl-2-benzyl-1H-benzimidazole is not fully understood. However, it has been suggested that the compound exerts its biological activities by inhibiting various enzymes and signaling pathways involved in cell growth and proliferation. It has also been shown to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis.
Biochemical and Physiological Effects:
1-allyl-2-benzyl-1H-benzimidazole has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as tyrosinase, acetylcholinesterase, and butyrylcholinesterase. It has also been found to scavenge free radicals and reduce oxidative stress. In addition, the compound has been shown to modulate the levels of various neurotransmitters and cytokines in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-allyl-2-benzyl-1H-benzimidazole in lab experiments is its high purity and stability. The compound can be easily synthesized in large quantities and has a long shelf life. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the research on 1-allyl-2-benzyl-1H-benzimidazole. One of the potential areas of research is the development of novel derivatives of the compound with improved biological activities and pharmacokinetic properties. Another area of research is the investigation of the compound's potential use in the treatment of other diseases, such as diabetes, inflammation, and cardiovascular diseases. Furthermore, the compound's mechanism of action needs to be further elucidated to understand its full potential in various fields.
Conclusion:
In conclusion, 1-allyl-2-benzyl-1H-benzimidazole is a promising compound with various potential applications in medicinal chemistry, material science, and organic synthesis. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.

Synthesis Methods

The synthesis of 1-allyl-2-benzyl-1H-benzimidazole involves the reaction of o-phenylenediamine with allyl bromide and benzyl bromide in the presence of a base catalyst such as sodium hydroxide or potassium hydroxide. The reaction takes place under reflux conditions, and the product is obtained in good yields after purification by recrystallization.

properties

IUPAC Name

2-benzyl-1-prop-2-enylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2/c1-2-12-19-16-11-7-6-10-15(16)18-17(19)13-14-8-4-3-5-9-14/h2-11H,1,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBUPEPHKJLUEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2N=C1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzyl-1-(prop-2-en-1-yl)-1H-benzimidazole

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